molecular formula C13H16Cl2O3 B1388081 7-(3,4-Dichlorophenoxy)heptanoic acid CAS No. 87411-44-7

7-(3,4-Dichlorophenoxy)heptanoic acid

Cat. No.: B1388081
CAS No.: 87411-44-7
M. Wt: 291.17 g/mol
InChI Key: JHDDQXSQOGFXPX-UHFFFAOYSA-N
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Description

7-(3,4-Dichlorophenoxy)heptanoic acid is an organic compound with the molecular formula C13H16Cl2O3 It is characterized by the presence of a heptanoic acid chain attached to a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dichlorophenoxy)heptanoic acid typically involves the reaction of 3,4-dichlorophenol with heptanoic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage. The process may involve the use of solvents such as dichloromethane or toluene to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dichlorophenoxy)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

7-(3,4-Dichlorophenoxy)heptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(3,4-Dichlorophenoxy)heptanoic acid involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to enzymes or receptors, inhibiting their activity or altering their function. The heptanoic acid chain may facilitate the compound’s entry into cells or its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenoxy)acetic acid: Similar structure but with an acetic acid chain.

    4-(2,4-Dichlorophenoxy)butanoic acid: Contains a butanoic acid chain instead of heptanoic acid.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar phenoxy group.

Uniqueness

7-(3,4-Dichlorophenoxy)heptanoic acid is unique due to its specific heptanoic acid chain length, which can influence its chemical properties and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

7-(3,4-dichlorophenoxy)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2O3/c14-11-7-6-10(9-12(11)15)18-8-4-2-1-3-5-13(16)17/h6-7,9H,1-5,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDDQXSQOGFXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCCCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653785
Record name 7-(3,4-Dichlorophenoxy)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87411-44-7
Record name 7-(3,4-Dichlorophenoxy)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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